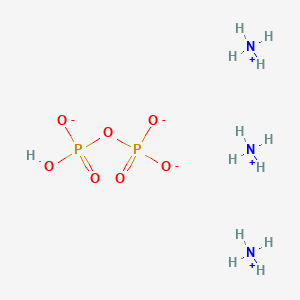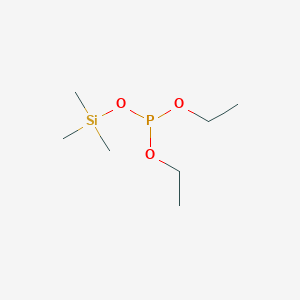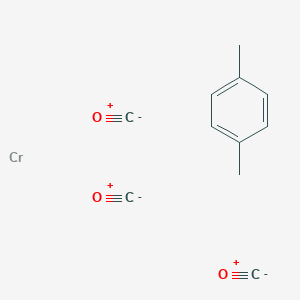
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside, also known as Methyl 4-deoxy-2,3,6-tri-O-acetyl-alpha-D-xylo-hexopyranoside (METH), is a chemical compound that has gained significant attention in scientific research in recent years. METH is a derivative of xylose, a sugar found in many natural substances, and is commonly used as a starting material for the synthesis of various chemical compounds.
Mechanism of Action
METH is a glycosyl donor that can be used in glycosylation reactions. In these reactions, METH acts as a source of the glycosyl moiety, which is transferred to an acceptor molecule. The mechanism of glycosylation involves the activation of the hydroxyl group of the acceptor molecule by a catalyst, followed by the nucleophilic attack of the activated hydroxyl group on the anomeric carbon of METH. This results in the formation of a glycosidic bond between the acceptor molecule and METH.
Biochemical and Physiological Effects:
METH has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
METH has several advantages as a starting material for the synthesis of various chemical compounds. It is readily available and relatively inexpensive. It is also stable under a wide range of reaction conditions, making it suitable for use in a variety of synthetic reactions. However, METH has several limitations as well. It is highly acetylated, which can make it difficult to use in certain reactions. It is also less reactive than other glycosyl donors, which can limit its utility in some synthetic reactions.
Future Directions
There are several future directions for research involving METH. One area of research could focus on the development of new synthetic methods that overcome the limitations of METH as a glycosyl donor. Another area of research could focus on the use of METH in the synthesis of glycosides and glycolipids with potential biological activity. Additionally, METH could be used as a substrate in enzymatic reactions to produce novel compounds with potential pharmaceutical applications. Overall, METH has significant potential as a starting material for the synthesis of various chemical compounds, and further research in this area could lead to the discovery of new and exciting compounds with potential applications in medicine and other fields.
Synthesis Methods
METH can be synthesized through a multistep process starting from xylose. The synthesis involves the protection of the hydroxyl groups of xylose, followed by the selective removal of the 4-hydroxyl group and acetylation of the remaining hydroxyl groups. The final product is obtained by methylation of the 2-hydroxyl group.
Scientific Research Applications
METH has been extensively used in scientific research as a starting material for the synthesis of various chemical compounds. It has been used in the synthesis of glycosides, glycolipids, and other biologically active compounds. METH has also been used as a substrate in enzymatic reactions, such as glycosylation and transglycosylation reactions.
properties
CAS RN |
13264-03-4 |
|---|---|
Product Name |
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside |
Molecular Formula |
C13H20O8 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
[(2S,4S,5R,6S)-4,5-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
InChI Key |
GSGBKGSDCTWCQP-RVMXOQNASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
synonyms |
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)




